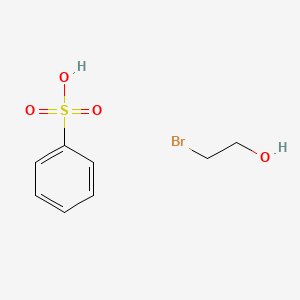
Acetamide, 2-(benzylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a benzylthio group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)acetamide typically involves the reaction of benzyl mercaptan with chloroacetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2SH+ClCH2CONH2→C6H5CH2SCH2CONH2+HCl
Industrial Production Methods: Industrial production of 2-(Benzylthio)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Types of Reactions:
Oxidation: 2-(Benzylthio)acetamide can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where the sulfur atom is replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted acetamides
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylthio group can facilitate binding to these targets through hydrophobic interactions and hydrogen bonding. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
2-(Benzylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzylthio)acetophenone: Contains a phenyl group attached to the carbonyl carbon.
2-(Benzylthio)acetamide derivatives: Various derivatives with different substituents on the benzyl or acetamide groups.
Uniqueness: 2-(Benzylthio)acetamide is unique due to its specific combination of the benzylthio and acetamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54744-70-6 |
|---|---|
Formule moléculaire |
C9H11NOS |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-benzylsulfanylacetamide |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |
Clé InChI |
SSAAMOPNNPAZDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)







![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)



